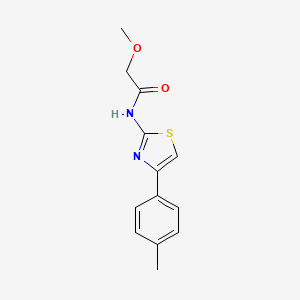
2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” is a chemical compound with the linear formula C18H16N2OS . It is a derivative of thiazole, a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The yield was reported to be 58%. The synthesis involved several steps, including the formation of the thiazole ring and the attachment of the methoxy and p-tolyl groups .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” includes a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a methoxy group and a p-tolyl group attached to the thiazole ring .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activity
Antimicrobial and Anti-inflammatory Properties : Research has demonstrated the synthesis of novel thiazole derivatives with significant biological activities, including antimicrobial and anti-inflammatory effects. For example, derivatives containing the thiazole moiety have shown promising antibacterial and antifungal activities, highlighting their potential as candidates for developing new antimicrobial agents (Saravanan et al., 2010). Similarly, acetamido pyrrolyl oxazoles/thiazoles/imidazoles have been prepared and tested for their antimicrobial and anti-inflammatory activities, with certain derivatives displaying potential anti-inflammatory activity (Sowmya et al., 2017).
Corrosion Inhibition : The application of thiazole derivatives in corrosion inhibition has also been explored. Molecular dynamics simulations and various experimental techniques have been employed to study the inhibition performance of thiazole derivatives on the corrosion of mild steel in sulfuric acid solutions, demonstrating the efficacy of these compounds as corrosion inhibitors (Khaled & Amin, 2009).
Pharmaceutical Research
Hypoglycemic Activity : In the pharmaceutical domain, novel thiazolidine derivatives have been synthesized and evaluated for their hypoglycemic activity in animal models. These studies reveal the potential of thiazole-based compounds in managing diabetes through their significant hypoglycemic effects (Nikaljea et al., 2012).
Adenosine Receptor Antagonism : Another study focused on the design and synthesis of adenosine receptor antagonists, highlighting the development of compounds with good potency and selectivity against A2B receptors. This research underscores the utility of thiazole derivatives in discovering new therapeutic agents targeting adenosine receptors (Cheung et al., 2010).
Material Science and Corrosion Inhibition
- Crystal Structures and Material Properties : The investigation into the crystal structures of thiazolidine derivatives provides valuable insights into their potential applications in material science, particularly in the design of new materials with specific optical or structural properties (Galushchinskiy et al., 2017).
Orientations Futures
The future directions for research on “2-methoxy-N-(4-(p-tolyl)thiazol-2-yl)acetamide” and similar compounds could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to understand their synthesis, chemical reactions, and mechanisms of action in more detail.
Propriétés
IUPAC Name |
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-5-10(6-4-9)11-8-18-13(14-11)15-12(16)7-17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXHTMKGJLHZAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-methoxyphenyl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2822417.png)
![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)


![2-(4-Bromophenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822425.png)
![2-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2822426.png)
![1-[(3-Bromophenyl)methyl]piperidine hydrochloride](/img/structure/B2822427.png)
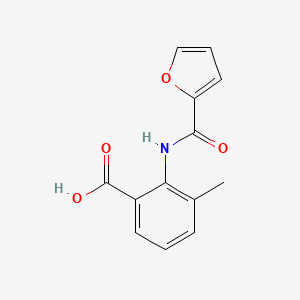
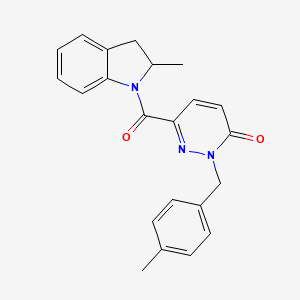
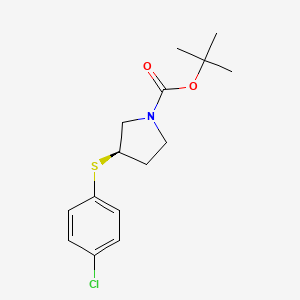
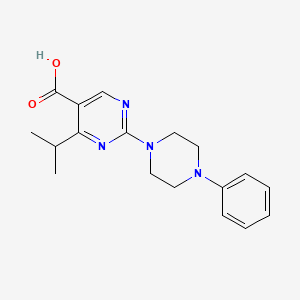
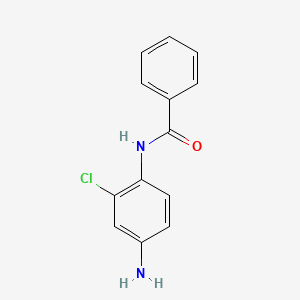
![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)